Bienvenue dans la boutique en ligne BenchChem!

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Cannabinoid CB1 receptor Chiral scaffold Conformational constraint

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (CAS 635303-45-6) is the (9aS)-enantiomer dihydrochloride salt of a fused bicyclic diamine comprising a piperidine ring fused to a piperazine ring. This scaffold serves as a conformationally constrained, chiral surrogate for N-alkyl piperazines and related flexible diamines in medicinal chemistry.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 635303-45-6
Cat. No. B3029375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
CAS635303-45-6
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CCN2CCNCC2C1.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
InChIKeyQZVLTIYFENRBIK-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride (CAS 635303-45-6): A Conformationally Constrained Chiral Bicyclic Diamine Scaffold for Drug Discovery


(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (CAS 635303-45-6) is the (9aS)-enantiomer dihydrochloride salt of a fused bicyclic diamine comprising a piperidine ring fused to a piperazine ring. This scaffold serves as a conformationally constrained, chiral surrogate for N-alkyl piperazines and related flexible diamines in medicinal chemistry [1]. The absolute (S)-configuration at the ring junction imposes a defined spatial orientation on substituents, a feature exploited in the design of subtype-selective dopamine D4 receptor antagonists (e.g., CP-293,019), μ‑opioid receptor antagonists, serotonin 5‑HT₁A receptor ligands, and cannabinoid CB1 receptor agonists [2][3]. The dihydrochloride salt form (MW 213.15, purity typically ≥95%) offers aqueous solubility and convenient handling for solution-phase chemistry compared to the free base (CAS 179605-63-1) .

Why Racemic or Alternative Bicyclic Diamine Scaffolds Cannot Substitute for (S)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride (CAS 635303-45-6)


The octahydro-1H-pyrido[1,2-a]pyrazine scaffold contains a single stereogenic center at the ring junction (position 9a); the absolute configuration at this center dictates the three-dimensional presentation of substituents introduced at the N-2 and C-7 positions during downstream synthesis. In cannabinoid CB1 receptor agonist programs, agonist activity was explicitly dependent upon the absolute configuration of this chiral center [1]. Substituting the racemic mixture (CAS 4430-75-5) for the enantiopure (S)-form would introduce a 50% contamination with the undesired (R)-enantiomer, which may exhibit reduced potency, altered selectivity, or even opposing pharmacology. Similarly, the smaller-ring octahydropyrrolo[1,2-a]pyrazine scaffold lacks the conformational flexibility and spatial reach required for optimal engagement with certain receptor subtypes such as the adenosine A2A receptor, as demonstrated by direct scaffold comparison studies [2]. The dihydrochloride salt further distinguishes itself from the free base by providing defined stoichiometry, aqueous solubility, and elimination of the need for in situ salt formation before use in aqueous reaction conditions .

Quantitative Differentiation Evidence for (S)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride (CAS 635303-45-6) Versus Comparator Scaffolds and Enantiomers


Chiral Configuration Determines CB1 Receptor Agonist Activity: (S)-Enantiomer Scaffold Enables Potent Cannabinoid Agonism Unattainable with the (R)-Enantiomer

In a structure–activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides, the CB1 receptor agonist activity was demonstrated to depend on the absolute configuration of the chiral center at the ring junction of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold [1]. The (S)-configured scaffold, when elaborated to compound 8b, produced potent antinociceptive activity in vivo, whereas analogs derived from the (R)-configured scaffold showed diminished CB1 receptor activation [1]. The unconstrained N-alkyl piperazine lead compound served as a baseline; several (S)-bicyclic analogs were found to be more potent than this unconstrained comparator [1].

Cannabinoid CB1 receptor Chiral scaffold Conformational constraint

Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold Replaces Octahydroquinolizine in μ-Opioid Antagonists, Delivering Sub‑Nanomolar Affinity (Ki = 0.47 nM) and Improved μ/κ and μ/δ Selectivity

In a direct scaffold replacement study, the octahydroquinolizine template of a potent μ-opioid antagonist (compound 4, Ki = 0.62 nM, IC50 = 0.54 nM) was replaced by an octahydro-1H-pyrido[1,2-a]pyrazine scaffold [1]. The resulting lead compound 36, bearing the pyrido[1,2-a]pyrazine core, displayed improved μ-opioid receptor affinity (Ki = 0.47 nM), potent μ‑antagonist activity (IC50 = 1.8 nM), and enhanced binding selectivity ratios for μ/κ and μ/δ compared to the octahydroquinolizine-based compound 4 [1].

μ-Opioid receptor Scaffold hopping Selectivity

Dopamine D4 vs D2 Receptor Selectivity: Pyrido[1,2-a]pyrazine-Derived CP-293,019 Achieves >970-Fold Selectivity (D4 Ki = 3.4 nM vs D2 Ki > 3,310 nM)

The pyrido[1,2-a]pyrazine scaffold, when elaborated to CP‑293,019, achieved a D4 receptor Ki of 3.4 nM while exhibiting negligible binding to the D2 receptor (Ki > 3,310 nM), representing a selectivity window exceeding 970-fold [1]. This high selectivity is a direct consequence of the conformational constraint imposed by the bicyclic scaffold, which orients the N-2 and C-7 substituents into a geometric arrangement that favors D4 over D2 receptor engagement. CP‑293,019 also demonstrated oral efficacy in vivo, inhibiting apomorphine-induced hyperlocomotion in rats [1].

Dopamine D4 receptor Subtype selectivity Antipsychotic

Octahydropyrido[1,2-a]pyrazine vs. Octahydropyrrolo[1,2-a]pyrazine: Ring-Size Effects on Adenosine A2A Receptor Affinity and Metabolic Stability

A systematic scaffold comparison evaluated octahydropyrido[1,2-a]pyrazine (6,6-fused) and octahydropyrrolo[1,2-a]pyrazine (5,6-fused) as conformationally constrained replacements for the piperazine moiety in adenosine A2A receptor antagonists [1]. The octahydropyrido[1,2-a]pyrazine scaffold, when elaborated with appropriate capping groups, contributed to the most potent and selective A2A antagonist in the series (compound 26h: A2A Ki = 0.2 nM, 16,500-fold selective versus A1) [1]. The fused bicyclic system intrinsically capped the piperazine NH and significantly improved A2A binding relative to the uncapped piperazine comparator (compound 16), while also conferring improved metabolic stability and oral efficacy in rodent catalepsy models of Parkinson's disease [1].

Adenosine A2A receptor Parkinson's disease Scaffold comparison

Dihydrochloride Salt vs. Free Base: Defined Stoichiometry, Aqueous Solubility, and Handling Advantages for Solution-Phase Chemistry

The dihydrochloride salt (CAS 635303-45-6, MW 213.15) of (S)-octahydro-1H-pyrido[1,2-a]pyrazine provides defined stoichiometry (C8H16N2·2HCl) and a purity specification of ≥95% as verified by vendor Certificate of Analysis . In contrast, the free base (CAS 179605-63-1, MW 140.23) is a liquid or low-melting solid with predicted boiling point of 218.0 ± 8.0 °C and predicted pKa of 9.80 ± 0.20, indicating significant basicity that complicates handling and storage . The dihydrochloride salt eliminates the need for pre-weighing neutralization steps in aqueous reaction conditions and provides batch-to-batch consistency in molar equivalents, which is critical for reproducible parallel synthesis and library production.

Salt form selection Aqueous solubility Chemical handling

High-Value Application Scenarios for (S)-Octahydro-1H-pyrido[1,2-a]pyrazine Dihydrochloride (CAS 635303-45-6) Based on Quantitative Differentiation Evidence


Chiral Building Block for CB1 Receptor Agonist Lead Optimization Requiring (S)-Configured Bicyclic Diamine

Medicinal chemistry teams developing cannabinoid CB1 receptor agonists for pain or metabolic disorders should select the (S)-enantiomer dihydrochloride salt (CAS 635303-45-6) as the starting scaffold. Evidence from Moir et al. (2010) demonstrates that CB1 agonist activity is dependent on the absolute configuration at the ring junction, with (S)-configured bicyclic piperazine analogs achieving greater potency than both the (R)-enantiomers and the unconstrained N‑alkyl piperazine lead compound [1]. The dihydrochloride salt enables direct use in amide coupling reactions with indole-3-carboxylic acid derivatives without prior neutralization, and the defined stoichiometry supports reproducible library synthesis.

Scaffold for Subtype-Selective μ-Opioid Receptor Antagonists with Reduced Off-Target Binding

Research groups pursuing peripherally restricted μ‑opioid receptor antagonists (e.g., for opioid-induced constipation) should prioritize the octahydro-1H-pyrido[1,2-a]pyrazine scaffold over the previously explored octahydroquinolizine template. Le Bourdonnec et al. (2006) demonstrated in a direct head‑to‑head comparison that replacement of octahydroquinolizine with octahydro-1H-pyrido[1,2-a]pyrazine improved μ‑opioid receptor affinity to Ki = 0.47 nM and enhanced μ/κ and μ/δ selectivity ratios [2]. The (S)-enantiomer dihydrochloride provides the correct absolute stereochemistry for further elaboration at N-2 and C-7 positions to optimize peripheral restriction and oral bioavailability.

Key Intermediate for Dopamine D4 Receptor Antagonist Programs Targeting Schizophrenia and Novelty-Seeking Disorders

CNS drug discovery programs focused on the dopamine D4 receptor as a target for antipsychotic agents with reduced extrapyramidal side-effect liability should utilize the (S)-configured pyrido[1,2-a]pyrazine scaffold. The Pfizer-developed clinical candidate CP-293,019, built on this scaffold, achieved D4 Ki = 3.4 nM with >970‑fold selectivity over D2 (Ki > 3,310 nM) and demonstrated oral efficacy in rodent behavioral models [3]. The conformational constraint provided by the bicyclic system is essential for achieving this subtype selectivity, as unconstrained piperazine or piperidine dopamine antagonists typically show far lower D4/D2 discrimination. The dihydrochloride salt form facilitates the 2,7‑substitution chemistry required to access CP‑293,019 analogs.

Conformationally Constrained Piperazine Surrogate for CNS-Penetrant Adenosine A2A Antagonists

For Parkinson's disease programs developing adenosine A2A receptor antagonists as non‑dopaminergic therapy, the octahydropyrido[1,2-a]pyrazine scaffold offers a validated platform with demonstrated metabolic stability and oral efficacy advantages over acyclic piperazine and smaller‑ring pyrrolopyrazine alternatives. Peng et al. (2004) showed that the 6,6‑fused pyrido scaffold, when appropriately capped, delivered the most potent and selective A2A antagonist in the series (26h: Ki = 0.2 nM, 16,500‑fold selective vs A1) with improved metabolic stability (compounds 21a, 21c) and good oral efficacy in rodent catalepsy models of Parkinson's disease [4]. The (S)-enantiomer dihydrochloride is the appropriate starting material for synthesizing the cis‑configured 7‑substituted derivatives that approximate the bioactive conformation.

Quote Request

Request a Quote for (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.